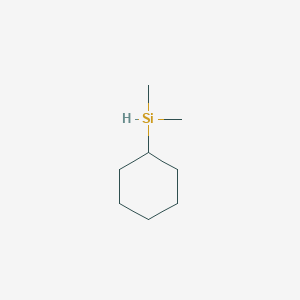
Cyclohexyldimethylsilane
描述
Cyclohexyldimethylsilane is an organosilicon compound with the molecular formula C8H18Si. It is characterized by a cyclohexyl group attached to a silicon atom, which is also bonded to two methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is used in various chemical applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexyldimethylsilane can be synthesized through the hydrosilylation reaction, where cyclohexene reacts with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under ultraviolet light irradiation at temperatures up to 70°C. This method yields the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the production of cyclohexyl(dimethyl)silane often involves the photochemically induced hydrosilylation reaction. This process ensures high yields and minimizes the deactivation of the platinum catalyst, making it a cost-effective and scalable method .
化学反应分析
Types of Reactions: Cyclohexyldimethylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Reduction reactions can convert silanols back to silanes.
Substitution: Nucleophilic substitution reactions can replace the hydrogen atoms on silicon with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.
Reduction: Hydride donors such as lithium aluminum hydride are employed.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Regenerated silanes.
Substitution: Halosilanes and other functionalized silanes.
科学研究应用
Cyclohexyldimethylsilane finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
作用机制
The mechanism of action of cyclohexyl(dimethyl)silane involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, facilitating various chemical transformations. The molecular targets and pathways involved include the formation of siloxane linkages and the stabilization of reactive intermediates .
相似化合物的比较
Chlorodimethylsilane: Contains a chlorine atom instead of a cyclohexyl group.
Dichlorodimethylsilane: Contains two chlorine atoms instead of a cyclohexyl group.
Trimethylsilane: Contains three methyl groups instead of a cyclohexyl group.
Uniqueness: Cyclohexyldimethylsilane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where bulkier substituents are required .
属性
IUPAC Name |
cyclohexyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si/c1-9(2)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGLPDXRGGPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


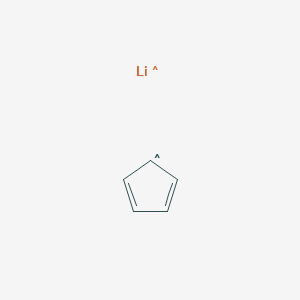
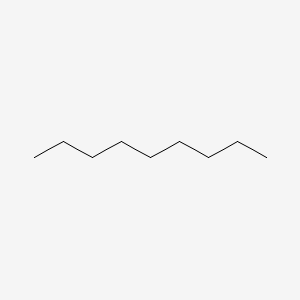
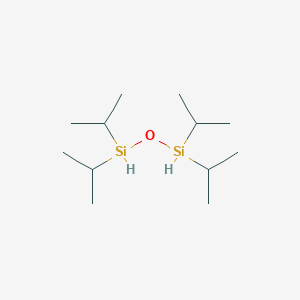
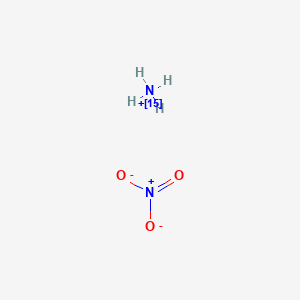
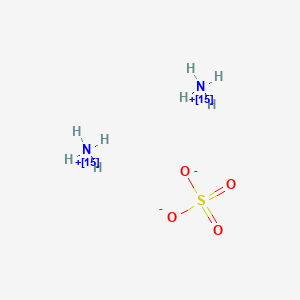
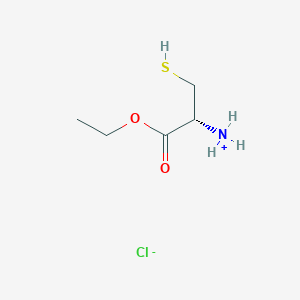
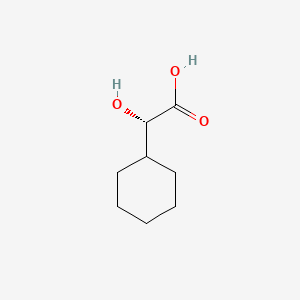
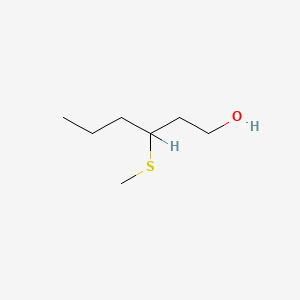
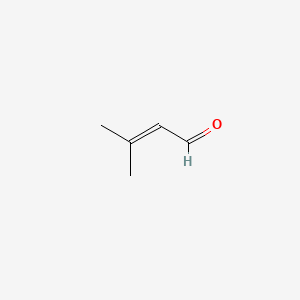
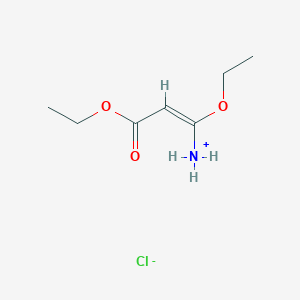
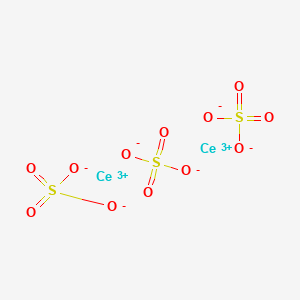
![[(1R)-2-methoxy-2-oxo-1-phenylethyl]azanium;chloride](/img/structure/B7799812.png)
![sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7799815.png)
![tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate](/img/structure/B7799819.png)
